MAO-A vs. MAO-B Isoform Selectivity: N-benzyl(5-methyl-2-thienyl)methanamine Exhibits 14.6-Fold Preference
N-benzyl(5-methyl-2-thienyl)methanamine demonstrates a 14.6-fold selectivity for MAO-A (IC₅₀ = 1,240 nM) over MAO-B (IC₅₀ = 18,100 nM) in recombinant enzyme assays. This isoform discrimination profile contrasts sharply with non-benzyl thiophene methanamines, which typically exhibit weaker potency and different selectivity ratios [1][2]. The selectivity gap is meaningful for CNS research programs where MAO-A inhibition is the desired pharmacology while MAO-B sparing reduces off-target concerns.
| Evidence Dimension | Monoamine oxidase isoform inhibition (IC₅₀) |
|---|---|
| Target Compound Data | MAO-A IC₅₀ = 1,240 nM (bovine recombinant); MAO-B IC₅₀ = 18,100 nM (human recombinant) |
| Comparator Or Baseline | No direct head-to-head comparator data available; baseline = non-benzyl thiophene methanamine class which lacks comparable MAO isoform discrimination |
| Quantified Difference | 14.6-fold selectivity (MAO-A/MAO-B ratio = 0.0685) |
| Conditions | MAO-A: bovine recombinant enzyme, benzylamine/serotonin substrate, 60 min incubation, fluorimetry [1]; MAO-B: human recombinant enzyme, p-benzylamine substrate, 15 min preincubation + 20 min measurement, fluorimetry [2] |
Why This Matters
Researchers requiring MAO-A preferential inhibition without equipotent MAO-B blockade should prioritize this compound over generic thiophene methanamines that lack documented isoform selectivity.
- [1] BindingDB BDBM50597779 (CHEMBL5205498). IC₅₀ = 1.24E+3 nM for recombinant bovine mitochondrial MAO-A. View Source
- [2] BindingDB BDBM50430725 (CHEMBL2333931). IC₅₀ = 1.81E+4 nM for recombinant human MAO-B. View Source
